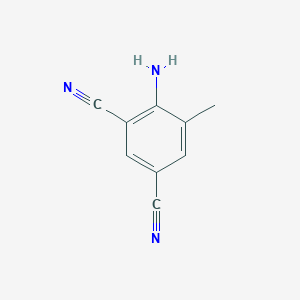

4-Amino-5-methylisophthalonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-5-methylisophthalonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 .

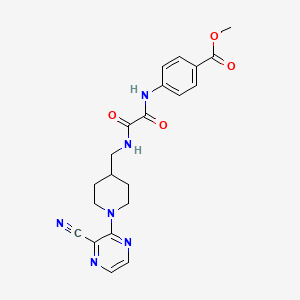

Molecular Structure Analysis

The molecular structure of 4-Amino-5-methylisophthalonitrile consists of a benzene ring substituted with an amino group, a methyl group, and two nitrile groups . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

4-Amino-5-methylisophthalonitrile is a solid at room temperature . Its physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .科学的研究の応用

Synthesis and Material Applications

One application area of isophthalonitrile derivatives includes their use in the synthesis of novel materials with specific properties. For instance, Zeng et al. (2007) described the synthesis and curing of a novel amino-containing phthalonitrile derivative, showcasing its potential in creating materials with outstanding heat resistance due to its self-promotion curing behavior (Zeng et al., 2007). This highlights the relevance of such compounds in developing high-performance polymers and composites, particularly in industries requiring materials that withstand extreme temperatures.

Catalysis and Chemical Reactions

Isophthalonitrile derivatives also find applications in catalysis and facilitating chemical reactions. Hamdi et al. (2017) demonstrated the use of metallophthalocyanines as potent heterogeneous catalysts in the synthesis of 3,4-Dihydropyrimidin-2(1H)-ones, employing a modified Biginelli-type reaction (Hamdi et al., 2017). The study found cobalt (II)-phthalocyanine to be particularly effective, highlighting the utility of these compounds in enhancing the efficiency and yield of chemical transformations.

Biomedical Research

In the context of biomedical research, phthalonitrile derivatives are explored for their potential therapeutic applications. Duan et al. (2010) investigated zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties for their photodynamic activity against cancer cells (Duan et al., 2010). The study revealed the compounds' effectiveness in generating singlet oxygen and their selective affinity towards certain cellular components, suggesting their potential in photodynamic therapy for cancer treatment.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-amino-5-methylbenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-6-2-7(4-10)3-8(5-11)9(6)12/h2-3H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIAUXOUQCHCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-methylisophthalonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)

![2-Methoxy-1-[4-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2842731.png)

![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2842736.png)

![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)

![N-(1-cyanocyclopentyl)-3-{[4-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2842747.png)

![1-[4-(1H-pyrrol-1-yl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2842751.png)